1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a thiol group (-SH) at the 2-position and two methyl groups at the 4-position, along with a 3,5-dimethylphenyl group attached to the 1-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dimethylbenzaldehyde with urea and thiourea under acidic or basic conditions to form the corresponding dihydropyrimidine derivative. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid, followed by purification steps like recrystallization to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity . Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-6-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one: This compound also features a 3,5-dimethylphenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
2-{2-[(3,5-Dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: This compound contains a pyrimidine ring similar to this compound but has additional functional groups that confer different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-7-11(2)9-12(8-10)16-6-5-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOEEQFBGUKJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(NC2=S)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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